6-(4-((4-氯苯基)磺酰基)哌嗪-1-基)-N,N-二乙基哒嗪-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives have been studied for their anti-tubercular activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
科学研究应用
抗菌和抗疟疾应用
对含有哌嗪环和咪唑并[1,2-b]哒嗪部分的衍生物(与本化合物在结构上相关)的研究显示,对革兰氏阳性和革兰氏阴性细菌均具有有希望的体外抗菌活性。此外,这些化合物还表现出抗真菌和抗疟疾活性,表明它们在开发治疗传染病方面的潜力 (Bhatt、Kant 和 Singh,2016)。
生物筛选和法医应用
另一项研究重点关注磺酰胺和烷基化哌嗪衍生物的合成,揭示了显着的生物活性,例如抗菌、抗真菌和驱虫特性。值得注意的是,其中一种化合物表现出优异的检测潜指纹的特性,表明了潜在的法医应用 (Khan、Sreenivasa、Govindaiah 和 Chandramohan,2019)。
HIV chemokine CCR5 拮抗剂
以磺酰基为特征的含有 4-氨基哌啶支架的衍生物已显示出作为趋化因子 CCR5 拮抗剂的有效活性。这表明它们在治疗 HIV 感染以及自身免疫和炎症性疾病中的潜在应用 (专家治疗专利意见,2003)。
抗高血压药
已对具有哌嗪结构的化合物进行了抗高血压和利尿活性的评估,为它们作为治疗高血压的治疗剂的潜力提供了见解 (Meyer、Tomcufcik、Chan 和 Haug,1989)。
抗癌和抗结核研究
对涉及环丙基和哌嗪-1-基甲酮的衍生物的研究显示出显着的抗癌和抗结核活性,突出了这些化合物在治疗癌症和结核病中的潜力 (Mallikarjuna、Padmashali 和 Sandeep,2014)。
作用机制
Target of Action
Similar compounds have been found to interact with theEstrogen receptor beta , a nuclear hormone receptor that binds estrogens with an affinity similar to that of ESR1 and activates the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
Result of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
属性
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBIMMMUNJJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。